Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate is a complex organic compound featuring a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the 5,6-dimethylthieno[2,3-d]pyrimidine scaffold. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophenol and 3,4-dimethylpyrimidine-2,5-dione under acidic conditions.
Thioether Formation: The next step involves the introduction of the sulfanyl group. This is typically done by reacting the thienopyrimidine core with a thiol reagent, such as 3-mercaptopropanoic acid, under basic conditions.
Piperazine Derivatization: The final step involves coupling the thioether intermediate with ethyl piperazine-1-carboxylate. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the thienopyrimidine core, potentially altering its electronic properties.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used to study cellular pathways and molecular targets, providing insights into its mechanism of action.
Chemical Biology: It serves as a probe to investigate the biological activity of thienopyrimidine derivatives.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The thienopyrimidine core is known to interact with enzymes and receptors involved in cellular signaling pathways. The sulfanyl group may enhance binding affinity through thiol-disulfide exchange reactions, while the piperazine moiety can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Piperazine derivatives: Compounds like piperazine-1-carboxylate derivatives are structurally related and used in similar applications.
Uniqueness
Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate is unique due to the combination of the thienopyrimidine core with the piperazine moiety, which enhances its pharmacokinetic properties and broadens its range of biological activities.
This compound’s distinct structure and versatile reactivity make it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H24N4O3S2 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
ethyl 4-[3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N4O3S2/c1-4-25-18(24)22-8-6-21(7-9-22)14(23)5-10-26-16-15-12(2)13(3)27-17(15)20-11-19-16/h11H,4-10H2,1-3H3 |
InChI Key |
AMQYWCHGGFDZNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCSC2=NC=NC3=C2C(=C(S3)C)C |
Origin of Product |
United States |
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